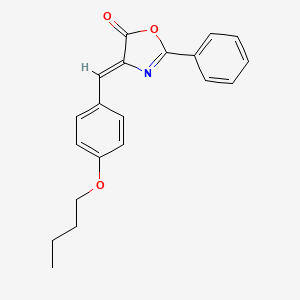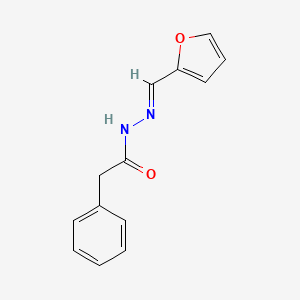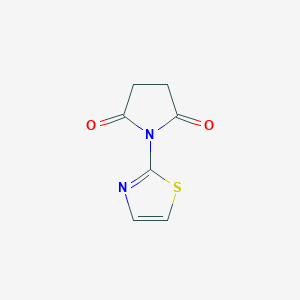![molecular formula C16H17N5O4 B11691444 (1-methyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11691444.png)
(1-methyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a morpholine carbonyl group and a nitrophenyl methanimine moiety, making it a unique structure for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and an appropriate diketone, the pyrazole ring is formed through cyclization.
Substitution with Morpholine Carbonyl Group: The pyrazole ring is then reacted with morpholine and a carbonyl source under controlled conditions to introduce the morpholine carbonyl group.
Addition of the Nitrophenyl Methanimine Moiety: Finally, the nitrophenyl methanimine group is introduced through a condensation reaction with a nitrobenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- **(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-AMINOPHENYL)METHANIMINE
- **(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-METHOXYPHENYL)METHANIMINE
Uniqueness
(E)-N-[1-METHYL-5-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-4-YL]-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of both a morpholine carbonyl group and a nitrophenyl methanimine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H17N5O4 |
|---|---|
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
[2-methyl-4-[(4-nitrophenyl)methylideneamino]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N5O4/c1-19-15(16(22)20-6-8-25-9-7-20)14(11-18-19)17-10-12-2-4-13(5-3-12)21(23)24/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
IKDOIRVICQDVHN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691361.png)
![methyl 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691366.png)

![N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11691376.png)
![1-[2-Imino-3-(4-methyl-benzyl)-2,3-dihydro-benzoimidazol-1-yl]-3-phenoxy-propan-2-ol](/img/structure/B11691378.png)
![(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11691383.png)
![(3E)-3-[(2-ethoxyphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11691388.png)

![ethyl 4-(5-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11691410.png)

![N-[(5Z)-5-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B11691417.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11691423.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691428.png)
![methyl 3-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11691436.png)
